N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-8-methoxy-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-25-15-10-13(20(23)24)8-11-9-14(18(22)26-16(11)15)17(21)19-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGUDODFPOUVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with two closely related chromene derivatives (Table 1):
Table 1: Structural Comparison of Chromene Derivatives
Carboxamide vs. Carboxaldehyde (Position 3)
The target compound and the N-butyl-N-methyl analogue both feature a carboxamide group at position 3, whereas 4-oxo-4H-chromene-3-carboxaldehyde has a carboxaldehyde. Carboxamides are more polar and capable of hydrogen bonding compared to aldehydes, which may enhance solubility and biological interactions. The N-cycloheptyl and N-butyl-N-methyl substituents in the carboxamide derivatives introduce distinct steric and lipophilic profiles.
Nitro and Methoxy Substituents (Positions 6 and 8)
Both the target compound and the N-butyl-N-methyl analogue retain nitro (position 6) and methoxy (position 8) groups, which are absent in the simpler carboxaldehyde derivative. The nitro group may enhance electrophilicity at the chromene core, facilitating nucleophilic attack in synthetic modifications . Methoxy groups typically improve solubility and can participate in π-stacking interactions in biological systems.
Research Findings and Limitations
Current evidence highlights structural differences but lacks explicit data on biological activity, solubility, or synthetic yields. For instance:
- Crystallography : Structural elucidation of such compounds likely employs SHELX-based refinement, a standard in small-molecule crystallography .
- Reactivity : The carboxaldehyde derivative () undergoes diverse reactions (e.g., annulations), suggesting that the target compound’s carboxamide could be modified similarly.
Q & A
Q. What are the critical parameters for designing a synthetic route for this compound?
Methodological Answer: The synthesis of chromene-carboxamide derivatives typically involves multi-step reactions, requiring precise control of:
- Temperature : Elevated temperatures (70–120°C) are often used for cyclization and nitro-group introduction .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may be used for reflux conditions .
- Catalysts : Acidic (e.g., H₂SO₄) or basic catalysts (e.g., K₂CO₃) facilitate key steps like amide bond formation .
Q. Table 1: Example Synthetic Steps
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cycloheptylamine coupling | DMF, 80°C, 12h | 65–75 |
| 2 | Nitro-group introduction | HNO₃/H₂SO₄, 0–5°C | 50–60 |
| 3 | Chromene ring formation | Reflux in toluene, 24h | 70–80 |
Q. Which spectroscopic techniques are optimal for characterizing structural features like the nitro and cycloheptyl groups?
Methodological Answer:
- Nitro Group :
- Cycloheptyl Group :
- ¹³C NMR : Seven distinct carbons (δ 25–35 ppm) confirm the cycloheptyl moiety .
- X-ray Crystallography : Resolves spatial arrangement of the chromene core and nitro positioning .
Advanced Research Questions
Q. How can reaction yields be optimized while reducing byproducts?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent, temperature, catalyst ratio). For example, a central composite design can identify optimal conditions for nitro-group introduction .
- Byproduct Analysis : LC-MS or HPLC tracks impurities; adjusting stoichiometry of HNO₃ or using slow addition minimizes over-nitration .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the target compound with >95% purity .
Q. How can computational methods improve reaction design for this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Transition State Analysis : Identify energy barriers for nitro-group insertion using DFT (B3LYP/6-31G*) .
- Solvent Effects : COSMO-RS models predict solvent interactions to optimize reaction media .
- Machine Learning : Train models on existing chromene-derivative datasets to predict reaction outcomes (e.g., yield, selectivity) .
Q. Table 2: Computational vs. Experimental Yield Comparison
| Method | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DFT Transition State | 68 | 65 |
| ML Model (ANN) | 72 | 70 |
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis Framework :
- Standardize Assays : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) .
- Control Variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and incubation time .
- Statistical Validation : Apply ANOVA to assess significance of divergent results; outliers may indicate assay-specific interference .
- Mechanistic Studies : Use molecular docking to verify binding affinity to purported targets (e.g., COX-2 for anti-inflammatory activity) .
Q. What strategies validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Degradation Pathways :
- Hydrolysis of the amide bond in acidic/basic conditions (pH 1–14) .
- Nitro-group reduction to amine under H₂/Pd-C, altering bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
